methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chloroacetyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrrolidines, have been found to have diverse biological activities .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways .
Result of Action
Similar compounds have shown antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of hydroxylated pyrrole derivatives.
Scientific Research Applications
Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the chlorine atom.
Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(2-bromoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs.
Properties
IUPAC Name |
methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-5-8(10(14)15-3)6(2)12-9(5)7(13)4-11/h12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSNZKSVBGIMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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